molecular formula C7H10O B14371769 3-[(Prop-2-en-1-yl)oxy]but-1-yne CAS No. 93740-57-9

3-[(Prop-2-en-1-yl)oxy]but-1-yne

Cat. No.: B14371769
CAS No.: 93740-57-9
M. Wt: 110.15 g/mol
InChI Key: ZMCSHBLZFPWQKL-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)oxy]but-1-yne is an organic compound with the chemical formula C7H10O. It is a member of the class of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is of interest due to its unique structure, which combines both an alkyne and an allyl ether moiety, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The allyl ether group can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenated reagents and strong bases are often used for substitution reactions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alkenes or alkanes.

    Substitution: Various substituted ethers or alcohols can be formed.

Scientific Research Applications

3-[(Prop-2-en-1-yl)oxy]but-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yl)oxy]but-1-yne involves its ability to participate in various chemical reactions due to the presence of both an alkyne and an allyl ether group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Prop-2-en-1-yl)oxy]but-1-yne is unique due to its combination of an alkyne and an allyl ether moiety, which provides it with distinct reactivity and versatility in organic synthesis compared to other similar compounds.

Properties

CAS No.

93740-57-9

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

3-prop-2-enoxybut-1-yne

InChI

InChI=1S/C7H10O/c1-4-6-8-7(3)5-2/h2,4,7H,1,6H2,3H3

InChI Key

ZMCSHBLZFPWQKL-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)OCC=C

Origin of Product

United States

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